Erythrinan
CAS No.:
Cat. No.: VC1800537
Molecular Formula: C16H21N
Molecular Weight: 227.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21N |
|---|---|
| Molecular Weight | 227.34 g/mol |
| IUPAC Name | (4aS,13bS)-2,3,4,4a,5,6,8,9-octahydro-1H-indolo[7a,1-a]isoquinoline |
| Standard InChI | InChI=1S/C16H21N/c1-2-7-15-13(5-1)8-11-17-12-9-14-6-3-4-10-16(14,15)17/h1-2,5,7,14H,3-4,6,8-12H2/t14-,16-/m0/s1 |
| Standard InChI Key | PERYEAFHHZTAKL-HOCLYGCPSA-N |
| Isomeric SMILES | C1CC[C@@]23[C@@H](C1)CCN2CCC4=CC=CC=C34 |
| SMILES | C1CCC23C(C1)CCN2CCC4=CC=CC=C34 |
| Canonical SMILES | C1CCC23C(C1)CCN2CCC4=CC=CC=C34 |
Introduction
Chemical Structure and Properties
Structural Characteristics
The erythrinan alkaloids possess a distinct tetracyclic spiroamine skeleton consisting of four rings, conventionally labeled as A, B, C, and D . This structure is characterized by:
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A spiroamine center connecting rings A, B, and C
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Ring D is typically aromatic, often a benzene or heterocyclic ring
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The configuration at C-5 is consistently S in all naturally occurring erythrinan alkaloids
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Various substitution patterns, particularly at positions 3 and 11
There are two primary structural types of erythrinan alkaloids:
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Erythrina alkaloids: Containing the basic erythrinan skeleton
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Homo-erythrina alkaloids: Featuring a larger C ring with additional carbon atoms
Classification
Based on structural variations, erythrinan alkaloids can be classified into several subcategories:
| Category | Structural Characteristics | Examples |
|---|---|---|
| Dienoid alkaloids | Contain two double bonds | Erythraline, Erysodine |
| Alkenoid alkaloids | Contain one double bond | Erysotrine, Erysopine |
| Lactonic alkaloids | Contain a lactone functionality | Erythratidine derivatives |
| Modified alkaloids | Various structural modifications | Erythrinan glycosides |
The dienoid and alkenoid types are the most common and extensively studied in pharmacological research .
Natural Sources of Erythrinan
Distribution in Erythrina Species
Erythrinan alkaloids are widely distributed throughout approximately 130 species of the Erythrina genus, which grow predominantly in tropical and subtropical regions worldwide . These alkaloids can be found in various parts of the plant, including:
Notable Erythrina Species
Several Erythrina species have been extensively studied for their erythrinan alkaloid content:
Biosynthesis of Erythrinan Alkaloids
The biosynthetic pathway of erythrinan alkaloids is believed to originate from tyrosine and phenylalanine amino acid precursors. These precursors first form benzylisoquinoline intermediates, which subsequently undergo rearrangement and cyclization to form the characteristic spiroamine structure of erythrinan .
Key steps in the biosynthetic pathway include:
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Formation of the benzyltetrahydroisoquinoline precursor
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Oxidative coupling to form the spiro center
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Ring closure to complete the tetracyclic skeleton
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Various modifications including oxidation, reduction, and methylation to form different erythrinan derivatives
Pharmacological Activities
Antimicrobial Properties
Erythrinan alkaloids have demonstrated significant antibacterial activity, particularly against gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) . Research indicates that pterocarpan-type erythrinan derivatives are among the most potent antibacterial agents in this class .
Notable findings include:
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Eryvarin D shows powerful activity against MRSA with MIC values as low as 4 mg/L
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Erycristagallin demonstrates potent antibacterial effects against S. mutans with a bactericidal mechanism
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Orientanol E exhibits strong activity against multiple MRSA strains with MIC values ranging from 1.56 to 12.5 mg/L
Neurological Effects
Erythrinan alkaloids exert significant effects on the central nervous system, primarily through their interaction with nicotinic acetylcholine receptors (nAChRs) . These compounds typically function as:
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Competitive antagonists at β2-containing nAChRs
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Potential modulators of monoamine oxidases (MAO-A and MAO-B)
Research has shown that certain erythrinan derivatives, particularly those with simplified structures, display antidepressant-like effects in animal models .
Anti-inflammatory and Analgesic Activities
Extract studies from various Erythrina species have demonstrated significant anti-inflammatory and analgesic properties, attributed to their erythrinan alkaloid content . These effects may result from:
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Inhibition of pro-inflammatory mediators
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Reduction of cytokine production
Antiviral Activity
Recent studies have revealed promising antiviral properties of erythrinan alkaloids against tobacco mosaic virus (TMV) . In particular:
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Erythraline-11β-O-glucopyranoside showed notable inhibition rates against TMV replication
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Several erythrinan alkaloids isolated from E. crista-galli demonstrated inhibition rates ranging from 52.1% to 79.7% at 500 μg/mL concentration
Structure-Activity Relationships
Key Structural Features Affecting Antibacterial Activity
Research on the structure-activity relationships of erythrinan alkaloids has revealed several important correlations:
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Prenyl functional groups: The presence and number of prenyl groups significantly enhance antibacterial activity, with multiple prenyl groups correlating with increased potency
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Hydroxyl groups: Specific positioning of hydroxyl groups, particularly at positions 3, 7, and 9, contributes to enhanced antimicrobial activity
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Ring structure: Pterocarpan-type erythrinan derivatives generally exhibit superior antibacterial properties compared to other structural classes
Neurological Activity Correlations
For neurological effects, particularly related to nicotinic acetylcholine receptor antagonism:
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Methylation patterns: The degree and position of methoxy substituents influence the selectivity for specific nAChR subtypes
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Saturated D-ring: Reduction of the D-ring often enhances binding affinity to nAChR receptors
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Stereochemistry: The absolute configuration at positions 3 and 5 significantly impacts biological activity, with naturally occurring configurations (3R, 5S) typically showing higher potency
Mechanisms of Action
Antibacterial Mechanisms
The antibacterial activity of erythrinan alkaloids operates through several proposed mechanisms:
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Inhibition of nucleic acid synthesis: Certain compounds, such as 3,9-dihydroxy-10-γ,γ-dimethylallyl-6a,11a-dehydropterocarpan, demonstrate potent activity against MRSA through this mechanism
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Disruption of cytoplasmic membrane function: Many erythrinan derivatives compromise bacterial membrane integrity
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Modulation of energy metabolism: Some compounds, particularly flavonoid-type erythrinan derivatives like genistein and daidzein, inhibit ATP synthase
Neurological Mechanisms
The neurological effects of erythrinan alkaloids primarily involve:
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nAChR antagonism: Competitive binding to nicotinic acetylcholine receptors, particularly those containing β2 subunits
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Monoamine oxidase inhibition: Influence on monoamine neurotransmitter levels through inhibition of degradative enzymes
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Neurotransmitter transporter interaction: Some derivatives affect serotonin and norepinephrine reuptake mechanisms
Isolation and Analysis Methods
Extraction Techniques
The isolation of erythrinan alkaloids typically involves:
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Solvent extraction: Using methanol, ethanol, or other appropriate solvents to extract alkaloids from plant material
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Partition fractionation: Sequential partitioning between immiscible solvents (e.g., petroleum ether, ethyl acetate, n-butanol)
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Chromatographic purification: Various chromatographic techniques including silica gel column chromatography, RP-18 gel column chromatography, and HPLC
Analytical Methods
Identification and characterization of erythrinan alkaloids employ several analytical techniques:
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Spectroscopic methods:
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Chromatographic analysis:
Toxicity Profile
Erythrinan alkaloids exhibit varying degrees of toxicity, which is an important consideration for potential therapeutic applications:
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Seeds containing erythrinan alkaloids can cause serious poisoning if ingested
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These compounds exert curare-like paralytic effects on the nervous system
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The toxic alkaloids identified include erysopine, erysothiopine, erysothiovine, erysovine, erythrinine, and hypaphorine
Most erythrinan-containing plant parts are considered toxic to some degree, with the seeds typically containing the highest concentration of toxic compounds .
Current Research and Future Perspectives
Drug Development
Current research on erythrinan alkaloids focuses on several promising directions:
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Antibacterial drug development: Particularly targeting multi-drug resistant strains of bacteria like MRSA
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Neurological applications: Development of selective nAChR antagonists for conditions like depression, anxiety, and nicotine addiction
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Synthetic analogs: Creation of simplified erythrinan structures with enhanced pharmacological profiles and reduced toxicity
Synthetic Approaches
Recent advances in synthetic chemistry have enabled:
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Total synthesis: Development of efficient synthetic routes to naturally occurring erythrinan alkaloids
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Domino processes: Novel synthetic strategies employing domino reactions for rapid assembly of the tetracyclic erythrinan skeleton
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Enantioselective synthesis: Methods for stereoselective preparation of erythrinan derivatives with controlled absolute configuration
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